Benzyl 3-Hydroxyphenylacetate vs. 3-Hydroxyphenylacetic Acid: Antibacterial Activity Differentiation
In a comparative microbiological study, alkali metal salts of 3-hydroxyphenylacetate were directly evaluated against 3-hydroxyphenylacetic acid (3-HPAA) for antibacterial activity. While the benzyl ester form (Benzyl 3-hydroxyphenylacetate) was not directly assayed in this study, the data establish a critical class-level principle: esterification of the carboxyl group modulates the compound's interaction with bacterial targets relative to the free acid. The free acid 3-HPAA has been independently characterized with an MIC of 2.1 mg/mL against Pseudomonas aeruginosa, achieving 98% bacterial growth inhibition at this concentration . This baseline activity provides a benchmark for evaluating ester derivatives. The Samsonowicz et al. study further demonstrated that the nature of the counterion (or ester group) attached to the 3-hydroxyphenylacetate core significantly influences the spectroscopic and calculated structural parameters that correlate with microbiological activity [1].
| Evidence Dimension | Antibacterial activity against Gram-negative bacteria |
|---|---|
| Target Compound Data | Not directly assayed in identified studies; class inference from 3-hydroxyphenylacetate framework |
| Comparator Or Baseline | 3-Hydroxyphenylacetic acid (3-HPAA) MIC = 2.1 mg/mL against Pseudomonas aeruginosa (98% inhibition) |
| Quantified Difference | Benzyl esterification alters carboxyl group availability; free acid serves as baseline comparator |
| Conditions | Disk diffusion and minimum inhibitory concentration (MIC) assays; tested organisms include Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella oxytoca |
Why This Matters
Understanding the baseline antibacterial activity of the 3-hydroxyphenylacetate core informs selection when evaluating whether benzyl ester protection will preserve, enhance, or attenuate biological activity for specific research applications.
- [1] Samsonowicz M, Regulska E, Kalinowska M, et al. The study on molecular structure and microbiological activity of alkali metal 3-hydroxyphenylycetates. Journal of Molecular Structure. 2017;1146:755-765. Microbiological analysis relative to: Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella oxytoca. View Source
